

SR2640 hydrochloride off-target effects at high concentrations

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Compound of Interest

Compound Name: SR2640 hydrochloride

Cat. No.: B560227

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Technical Support Center: SR2640 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **SR2640 hydrochloride**. The information addresses potential issues, particularly those that may arise at high concentrations, drawing parallels from known off-target effects of other cysteinyl leukotriene receptor 1 (CysLT1R) antagonists where direct data for SR2640 is unavailable.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SR2640 hydrochloride**?

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) receptors, also known as the CysLT1 receptor.[1][2][3][4][5] By blocking this receptor, SR2640 inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.[6]

Q2: The product datasheet describes **SR2640 hydrochloride** as "selective." Is there any quantitative data on its off-target activity?

Currently, publicly available literature does not provide a comprehensive off-target screening profile for **SR2640 hydrochloride** against a broad panel of receptors, kinases, or enzymes.

The description of "selective" is based on its high affinity for the CysLT1 receptor in comparison to other receptors tested in initial characterization studies, such as histamine receptors.[1][3][4] For novel experimental systems or when using high concentrations, empirical determination of off-target effects is recommended.

Q3: Are there known off-target effects for other CysLT1 receptor antagonists that could be relevant for **SR2640 hydrochloride** at high concentrations?

Yes, other clinically used CysLT1 receptor antagonists like montelukast, zafirlukast, and pranlukast have reported off-target effects and adverse drug reactions that may offer insights into potential, though unconfirmed, off-target activities of **SR2640 hydrochloride**, especially at supratherapeutic concentrations. These include:

- **Neuropsychiatric Effects:** Montelukast, in particular, has been associated with a range of neuropsychiatric events, including agitation, sleep disturbances, depression, and anxiety.[1][4][5][7][8][9][10][11][12] The underlying mechanism is not fully elucidated but may involve off-target activities in the central nervous system.[1]
- **Interactions with other Receptors:** Some studies suggest that CysLT1 receptor antagonists may interact with other receptors at micromolar concentrations, such as P2Y purinergic receptors.[13][14]
- **Kinase Interactions:** Montelukast and zafirlukast have been shown to have off-target interactions with adenosine A3 receptor, MAP kinase p38 alpha, and MAP kinase ERK2.[15]

It is crucial to note that these are observations from other drugs in the same class and have not been specifically demonstrated for **SR2640 hydrochloride**.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Response at High Concentrations

Potential Cause: Off-target effects of **SR2640 hydrochloride** may become apparent at high concentrations, leading to cellular responses unrelated to CysLT1 receptor antagonism.

Troubleshooting Steps:

- **Concentration-Response Curve:** Perform a detailed concentration-response experiment to determine if the observed effect is dose-dependent and if it occurs at concentrations significantly higher than the reported pA₂ of 8.7 for CysLT1 receptor antagonism.^{[1][3][4]}
- **Control Experiments:**
 - **Structural Analogs:** If available, use a structurally related but inactive analog of SR2640 to see if the effect persists.
 - **Different CysLT1R Antagonist:** Compare the effects with another CysLT1 receptor antagonist from a different chemical class. If the unexpected phenotype is not replicated, it may be specific to the chemical scaffold of SR2640.
- **Target Engagement Assay:** Confirm that the CysLT1 receptor is fully occupied at the concentrations where the unexpected effects are observed. This can be done using a competitive binding assay with a radiolabeled CysLT1 receptor agonist.
- **Rescue Experiments:** Attempt to rescue the on-target phenotype by adding an excess of a CysLT1 receptor agonist (e.g., LTD4). If the unexpected phenotype is not rescued, it is likely an off-target effect.

Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments

Potential Cause: Differences in metabolism, tissue distribution, or off-target engagement in a complex in vivo environment can lead to discrepancies with in vitro findings.

Troubleshooting Steps:

- **Pharmacokinetic Analysis:** If possible, measure the concentration of **SR2640 hydrochloride** in the plasma and target tissue of your animal model to ensure that it is within the effective range for CysLT1 receptor antagonism and to assess for potential accumulation to high concentrations that might induce off-target effects.
- **Metabolite Activity:** Investigate whether any major metabolites of **SR2640 hydrochloride** have different activity profiles, including potential off-target effects.

- In Vivo Target Engagement: Use techniques like ex vivo binding assays on tissues from treated animals to confirm that the CysLT1 receptor was engaged at the doses administered.

Data on Potential Off-Target Effects of CysLT1 Receptor Antagonists

The following table summarizes off-target activities reported for other CysLT1 receptor antagonists. This data is provided for informational purposes to guide troubleshooting and is not directly demonstrated for **SR2640 hydrochloride**.

Compound	Off-Target	Reported Effect/Interaction	Concentration	Reference
Montelukast	Neuropsychiatric Pathways	Associated with depression, aggression, sleep disturbances	Clinical Dosing	[1] [4] [5] [7] [8] [9] [10] [11] [12]
Montelukast	Adenosine A3 Receptor	Potent Inhibition	43 nM (IC50)	[15]
Montelukast	MAP kinase p38 alpha	Potent Inhibition	856 nM (IC50)	[15]
Zafirlukast	MAP kinase p38 alpha	Potent Inhibition	6.5 nM (IC50)	[15]
Zafirlukast	MAP kinase ERK2	Inhibition	538 nM (IC50)	[15]
Montelukast	P2Y Receptors	Inhibition of UTP and UDP effects	4.5 - 7.7 μ M (IC50)	[14]
Pranlukast	P2Y Receptors	Inhibition of UTP and UDP effects	1.6 - 4.3 μ M (IC50)	[14]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CysLT1 Receptor Occupancy

This protocol is a standard method to determine the binding affinity of a test compound to the CysLT1 receptor.

Methodology:

- **Membrane Preparation:** Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor.
- **Binding Reaction:** In a 96-well plate, combine the cell membranes, a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4), and varying concentrations of the unlabeled test compound (**SR2640 hydrochloride**).
- **Incubation:** Incubate the reaction mixture at room temperature to allow binding to reach equilibrium.
- **Separation:** Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- **Quantification:** Measure the radioactivity retained on the filter using liquid scintillation counting.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (K_i) from the IC₅₀ value, which indicates the binding affinity of the antagonist.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

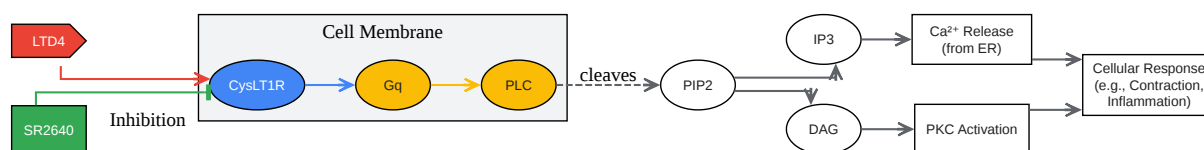
This assay measures the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a downstream effect of CysLT1 receptor activation.

Methodology:

- **Cell Culture:** Plate cells expressing the CysLT1 receptor in a 96-well plate.

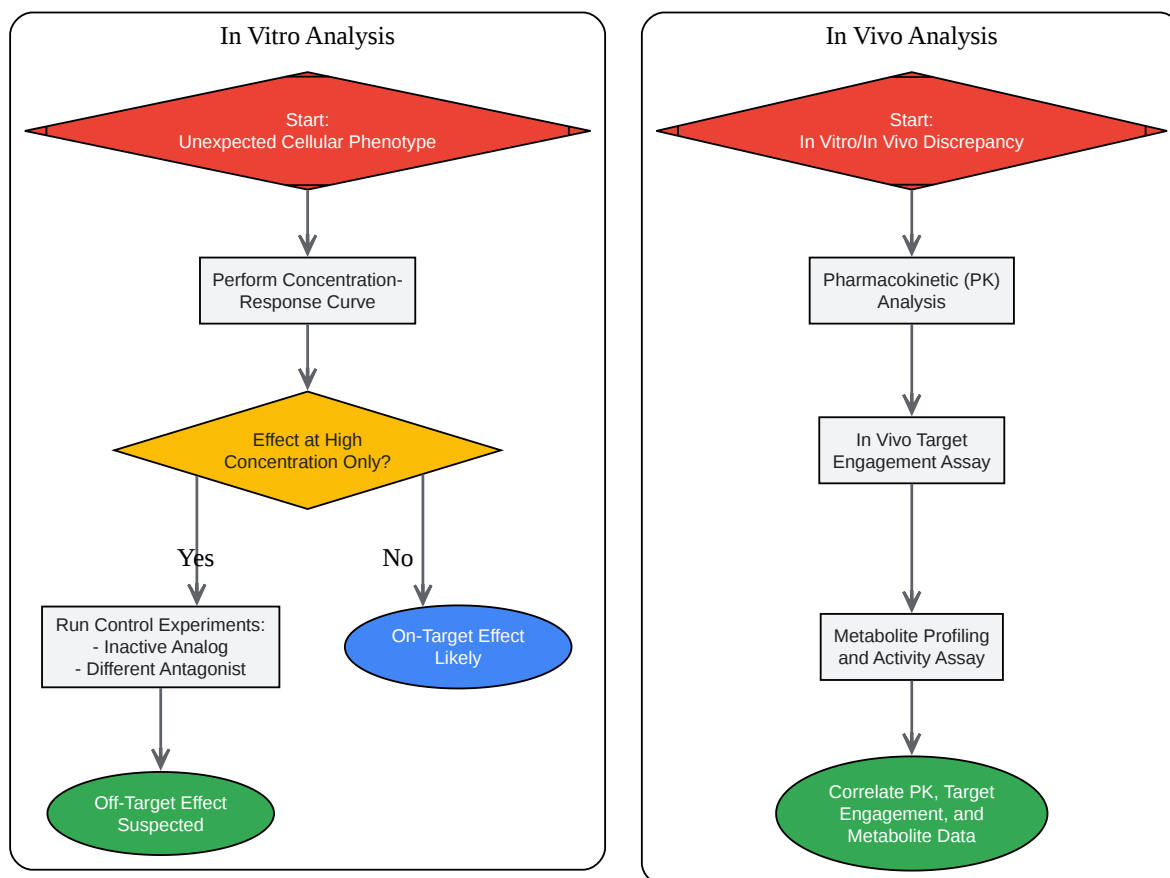
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Antagonist Incubation: Incubate the cells with varying concentrations of **SR2640 hydrochloride**.
- Agonist Stimulation: Add a CysLT1 receptor agonist (e.g., LTD4) to stimulate the cells.
- Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: Determine the concentration of **SR2640 hydrochloride** that inhibits 50% of the agonist-induced calcium response (IC50).

Visualizations



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Caption: CysLT1 Receptor Signaling Pathway and Point of Inhibition by SR2640.



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Caption: Troubleshooting Workflow for Unexpected Experimental Results.

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